(2E)-3-(2,4-dichlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(2,4-dichlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a dichlorophenyl group, a triazolopyridine moiety, and a piperidine ring. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the dichlorophenyl intermediate: This could involve halogenation reactions to introduce chlorine atoms onto a phenyl ring.
Construction of the triazolopyridine moiety: This might be achieved through cyclization reactions involving pyridine derivatives and azide compounds.
Coupling reactions: The final step could involve coupling the dichlorophenyl intermediate with the triazolopyridine moiety using a piperidine linker under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the prop-2-en-1-one moiety.
Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one structure.
Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dichlorophenyl)-1-[3-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one: Lacks the triazole ring.
(2E)-3-(2,4-dichlorophenyl)-1-[3-(1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one: Different triazole positioning.
(2E)-3-(2,4-dichlorophenyl)-1-[3-(pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one: Different pyridine positioning.
Uniqueness
The presence of the triazolopyridine moiety in (2E)-3-(2,4-dichlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one may confer unique biological activities or chemical reactivity compared to similar compounds. This uniqueness could be leveraged in designing new drugs or materials with specific desired properties.
Properties
Molecular Formula |
C20H18Cl2N4O |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H18Cl2N4O/c21-16-8-6-14(17(22)12-16)7-9-19(27)25-10-3-4-15(13-25)20-24-23-18-5-1-2-11-26(18)20/h1-2,5-9,11-12,15H,3-4,10,13H2/b9-7+ |
InChI Key |
RSLCQNKPLJDLNU-VQHVLOKHSA-N |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=NN=C4N3C=CC=C4 |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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